An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural features, and key drug-like properties, including lipophilicity, solubility, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these critical parameters and discusses the interpretation of its spectroscopic data. The synthesis of accurate physicochemical data is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, and this guide serves as an essential resource for the informed progression of research involving this molecule.
Introduction
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is a halogenated amide derivative whose structural motifs, including the brominated carbon and the dimethoxyphenyl group, are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom can modulate a molecule's metabolic stability, binding affinity, and membrane permeability. Understanding the fundamental physicochemical properties of this compound is a critical first step in elucidating its potential applications, whether as a pharmaceutical intermediate, a research chemical, or a novel molecular entity. This guide provides a foundational understanding of these properties, supported by established analytical methodologies.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the bedrock of any scientific investigation. This section details the fundamental identifiers and physicochemical characteristics of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide.
Chemical Structure
The molecular structure dictates the compound's reactivity, intermolecular interactions, and overall physical properties.
Caption: Workflow for LogP Determination (Shake-Flask Method).
Acidity/Basicity: pKa Determination
Causality: The pKa value defines the strength of an acid or base and determines the ionization state of a compound at a given pH. This is crucial as the charge of a molecule significantly impacts its solubility, permeability, and interaction with biological targets. The amide group in the target molecule is generally considered neutral, but the overall pKa can be influenced by the entire molecular structure.
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete solubility.
-
Titration: Place the solution in a thermostatted vessel and slowly add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the equivalence point appears as a maximum.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [1][2][3]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy protons (-OCH₃), the proton on the bromine-bearing carbon (-CHBr-), and the protons of the ethyl and methyl groups of the butanamide chain. The chemical shifts, integration (ratio of protons), and splitting patterns (multiplicity) are used to assign each signal to a specific proton in the structure. [3]* ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. [2][4]The chemical shifts are indicative of the electronic environment of each carbon (e.g., aromatic, aliphatic, carbonyl).
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [5]
-
Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion, separated by two mass units (m/z and m/z+2) with nearly equal intensity. This isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the bromine atom, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. [6]
-
N-H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption should be present around 1650 cm⁻¹ for the carbonyl group of the amide.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds are anticipated.
-
C-O Stretches: Peaks corresponding to the aryl-ether linkages of the methoxy groups are expected in the 1200-1300 cm⁻¹ region.
Conclusion
The physicochemical properties of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide outlined in this guide provide a critical foundation for its further investigation. The presence of the dimethoxyphenyl moiety, a chiral center, and a bromine atom creates a molecule with specific steric and electronic features that dictate its physical and potential biological properties. While computational data offers valuable initial insights, the experimental protocols detailed herein are essential for obtaining the accurate, validated data required for applications in drug discovery and chemical research. This document serves as a comprehensive starting point for scientists working with this compound, enabling a more informed and efficient research and development process.
References
-
PubChem - NIH. 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. Available from: [Link]
-
Beilstein Journals. Supplementary Information. Available from: [Link]
-
Environmental Protection Agency (EPA). 2-Bromo-4,5-dimethoxybenzeneethanamine Properties. Available from: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]
-
University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
University Course Material. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
Sources
- 1. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
